molecular formula C8H13N5O2 B2676536 N4-isobutyl-5-nitropyrimidine-4,6-diamine CAS No. 450344-68-0

N4-isobutyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2676536
CAS No.: 450344-68-0
M. Wt: 211.225
InChI Key: UPWPKSOBPKKEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Isobutyl-5-nitropyrimidine-4,6-diamine (CAS: 90641-93-3) is a pyrimidine derivative characterized by a central 5-nitro-substituted pyrimidine ring with isobutylamine groups at the N4 and N6 positions. Its molecular formula is C8H13N5O2, with a molar mass of 211.22 g/mol . Synthesized via aminolysis reactions, it is reported as a yellow solid with a melting point of 77–79°C and a high synthetic yield of 83% .

Properties

IUPAC Name

4-N-(2-methylpropyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-5(2)3-10-8-6(13(14)15)7(9)11-4-12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWPKSOBPKKEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-isobutyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the isobutyl group. One common method includes:

    Nitration: The pyrimidine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of a nitropyrimidine intermediate.

    Amination: The nitropyrimidine intermediate is then subjected to amination using ammonia or an amine source under acidic conditions to introduce the amino groups at the 4 and 6 positions.

    Isobutylation: Finally, the isobutyl group is introduced at the N4 position through an alkylation reaction using isobutyl bromide or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-isobutyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the isobutyl group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Ammonia, primary amines, and secondary amines.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: Formation of N4-isobutyl-4,6-diaminopyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Hydrolysis: Formation of pyrimidine derivatives with cleaved isobutyl groups.

Scientific Research Applications

N4-isobutyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-isobutyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its observed biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents at N4 and N6 positions significantly alter physicochemical and functional properties. Key analogs include:

Compound Name Substituents (N4/N6) Molecular Formula Molar Mass (g/mol) Key Structural Features
N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine Isobutyl/Isobutyl C8H13N5O2 211.22 Branched alkyl groups enhance lipophilicity
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine Ethyl/Ethyl C6H9N5O2 183.17 Linear alkyl chains reduce steric hindrance
N4,N6-Diphenyl-5-nitropyrimidine-4,6-diamine Phenyl/Phenyl C16H13N5O2 307.31 Aromatic rings increase π-π interactions
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine 4-Chlorobenzyl/4-Chlorobenzyl C18H14Cl2N5O2 412.24 Electron-withdrawing Cl atoms enhance stability
N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine Cyclopentyl/Cyclopentyl + Methylthio C14H20N6O2S 336.41 Sulfur and cyclic alkyl groups add complexity

Key Observations :

  • Branched vs. Linear Alkyl Groups : The isobutyl derivative (211.22 g/mol) has a higher molar mass than the diethyl analog (183.17 g/mol). Branched chains may reduce crystallinity, as seen in its lower melting point (77–79°C) compared to linear alkyl derivatives like N4,N6-diethyl (84–86°C) .
  • Aromatic vs. Alkyl Substituents : The diphenyl derivative (307.31 g/mol) exhibits a higher molar mass and likely lower solubility in polar solvents due to aromatic stacking .
  • Electron-Withdrawing Groups : Chlorobenzyl-substituted analogs (e.g., 5f, 5i) show elevated melting points (137–197°C), suggesting enhanced crystalline stability from halogen interactions .

Key Observations :

  • High-Yield Syntheses: Chlorobenzyl derivatives (e.g., 5i: 93% yield) and isobutyl derivatives (83%) demonstrate efficient synthesis, likely due to favorable aminolysis kinetics .
  • Low-Yield Cases : Bulky substituents (e.g., 4-bromophenethyl in 5h, 30% yield) may hinder reaction progression due to steric effects .

Theoretical and Computational Insights

highlights computational studies (Gaussian16) on reaction pathways, optimizing geometries of reactants and transition states.

Biological Activity

N4-isobutyl-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a nitro group at the 5-position and two amine substituents at the 4 and 6 positions. The presence of the isobutyl group at the N4 position is significant as it enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
  • Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, disrupting cellular processes. This inhibition can lead to antitumor effects by inducing apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

The compound has shown promising results in anticancer studies. It was evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies revealed significant cytotoxic effects against tumor cells, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 Value (μM) Effect
DLD-14.4Moderate inhibition
T2413.1Significant inhibition
SH-SY-5Y11.4Moderate inhibition

Case Studies

  • Antitumor Activity Evaluation :
    A study conducted on the compound's efficacy against human cancer cell lines demonstrated its potential as a PRMT1 inhibitor. The compound exhibited an IC50 value of 2.0 μM against PRMT1, indicating strong inhibitory activity that could be leveraged in cancer therapeutics .
  • Structure-Activity Relationship (SAR) Analysis :
    Researchers performed SAR analyses on related compounds to optimize their structures for enhanced biological activity. This analysis highlighted the importance of the isobutyl substitution in enhancing the compound's interaction with target enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrimidine derivatives to assess its unique properties:

Compound Name Structural Features Unique Properties
5-Nitropyrimidine-4,6-diamineLacks isobutyl groupLower reactivity
4,6-Diamino-5-nitropyrimidineSimilar structure without isobutyl substitutionReduced biological activity
N-Benzyl-N4-isopropyl-5-nitropyrimidineBenzyl and isopropyl groupsEnhanced solubility and bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.